Cas no 1700405-49-7 (tert-butyl 4-methyl-2,5,7,11-tetraazatricyclo7.4.0.0,2,6tridec-5-ene-11-carboxylate)

tert-butyl 4-methyl-2,5,7,11-tetraazatricyclo7.4.0.0,2,6tridec-5-ene-11-carboxylate structure
1700405-49-7 structure
商品名:tert-butyl 4-methyl-2,5,7,11-tetraazatricyclo7.4.0.0,2,6tridec-5-ene-11-carboxylate
CAS番号:1700405-49-7
MF:C15H26N4O2
メガワット:294.392543315887
CID:6585133
PubChem ID:103281671

tert-butyl 4-methyl-2,5,7,11-tetraazatricyclo7.4.0.0,2,6tridec-5-ene-11-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 4-methyl-2,5,7,11-tetraazatricyclo7.4.0.0,2,6tridec-5-ene-11-carboxylate
    • Imidazo[1,2-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxylic acid, 1,2,3,5,5a,8,9,9a-octahydro-2-methyl-, 1,1-dimethylethyl ester
    • tert-Butyl4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate
    • tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate
    • 1700405-49-7
    • EN300-1119487
    • インチ: 1S/C15H26N4O2/c1-10-8-19-12-5-6-18(14(20)21-15(2,3)4)9-11(12)7-16-13(19)17-10/h10-12H,5-9H2,1-4H3,(H,16,17)
    • InChIKey: LHNDORXECCAXCB-UHFFFAOYSA-N
    • ほほえんだ: C12NC(C)CN1C1CCN(C(OC(C)(C)C)=O)CC1CN=2

計算された属性

  • せいみつぶんしりょう: 294.20557608g/mol
  • どういたいしつりょう: 294.20557608g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 2
  • 複雑さ: 457
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

  • 密度みつど: 1.30±0.1 g/cm3(Predicted)
  • ふってん: 398.6±52.0 °C(Predicted)
  • 酸性度係数(pKa): 13.79±0.40(Predicted)

tert-butyl 4-methyl-2,5,7,11-tetraazatricyclo7.4.0.0,2,6tridec-5-ene-11-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1119487-1g
tert-butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate
1700405-49-7 95%
1g
$1129.0 2023-10-27
Enamine
EN300-1119487-5g
tert-butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate
1700405-49-7 95%
5g
$3273.0 2023-10-27
Enamine
EN300-1119487-0.1g
tert-butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate
1700405-49-7 95%
0.1g
$993.0 2023-10-27
Enamine
EN300-1119487-2.5g
tert-butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate
1700405-49-7 95%
2.5g
$2211.0 2023-10-27
Enamine
EN300-1119487-10g
tert-butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate
1700405-49-7 95%
10g
$4852.0 2023-10-27
Enamine
EN300-1119487-0.05g
tert-butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate
1700405-49-7 95%
0.05g
$948.0 2023-10-27
Enamine
EN300-1119487-5.0g
tert-butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate
1700405-49-7
5g
$4309.0 2023-06-09
Enamine
EN300-1119487-10.0g
tert-butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate
1700405-49-7
10g
$6390.0 2023-06-09
Enamine
EN300-1119487-1.0g
tert-butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate
1700405-49-7
1g
$1485.0 2023-06-09
Enamine
EN300-1119487-0.5g
tert-butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate
1700405-49-7 95%
0.5g
$1084.0 2023-10-27

tert-butyl 4-methyl-2,5,7,11-tetraazatricyclo7.4.0.0,2,6tridec-5-ene-11-carboxylate 関連文献

tert-butyl 4-methyl-2,5,7,11-tetraazatricyclo7.4.0.0,2,6tridec-5-ene-11-carboxylateに関する追加情報

tert-butyl 4-methyl-2,5,7,11-tetraazatricyclo7.4.0.0,2,6tridec-5-ene-11-carboxylate: A Comprehensive Overview

The compound tert-butyl 4-methyl-2,5,7,11-tetraazatricyclo7.4.0.0,2,6tridec-5-ene-11-carboxylate, with the CAS number 1700405-49-7, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its complex structure and unique properties, which make it a valuable subject for research and potential applications in various industries.

The name of the compound itself provides a detailed description of its structure. The term tert-butyl refers to a branched alkyl group with three methyl groups attached to a central carbon atom. This group is commonly used in organic synthesis due to its stability and ability to act as a protecting group for carboxylic acids. The presence of the carboxylate group indicates that this compound is an ester derivative of a carboxylic acid.

The core of the molecule is the tricyclic system described by the term 2,5,7,11-tetraazatricyclo7.4.0.0²⁶tridec-5-ene. This structure consists of three fused rings containing four nitrogen atoms at specific positions (positions 2, 5, 7, and 11). The tricyclic framework imparts rigidity and aromaticity to the molecule, which are key factors in determining its chemical reactivity and physical properties.

Recent studies have focused on the synthesis and characterization of this compound using advanced techniques such as X-ray crystallography and computational modeling. Researchers have highlighted its potential as a building block for constructing more complex molecular architectures due to its versatile functional groups and robust framework.

In terms of applications, this compound has shown promise in drug discovery efforts. Its tricyclic structure resembles certain bioactive molecules found in nature, suggesting that it could serve as a lead compound for developing new pharmaceutical agents. Additionally, the presence of multiple nitrogen atoms within the ring system may confer unique electronic properties that could be exploited in materials science applications such as semiconductors or sensors.

The synthesis of tert-butyl 4-methyl-2,5,7,11-tetraazatricyclo7.4.0.0²⁶tridec-5-ene-11-carboxylate involves multi-step reactions that require precise control over steric and electronic factors. Recent advancements in catalytic methods have enabled more efficient pathways for constructing such complex molecules.

In conclusion, tert-butyl 4-methyl-2,5,7,11-tetraazatricyclo7.4.0.0²⁶tridec-5-enecarboxylate represents a fascinating example of modern organic chemistry's ability to design and synthesize intricate molecular frameworks with diverse applications.

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